3-(Fluoromethyl)-1H-pyrrole
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Overview
Description
3-(Fluoromethyl)-1H-pyrrole is an organic compound that belongs to the class of fluorinated heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1H-pyrrole can be achieved through various methods. One common approach involves the fluoromethylation of pyrrole using fluoroiodomethane under visible light-mediated radical conditions. This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods: Industrial production of fluorinated compounds often involves the use of specialized fluorination reagents and catalysts. For example, the use of fluorinase enzymes has been explored for the selective introduction of fluorine atoms into organic molecules .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Fluoromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is explored for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Fluorinated pyrroles are investigated for their potential therapeutic properties, including anti-cancer and anti-viral activities.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathwaysThis can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Trifluoromethylpyrrole: Contains three fluorine atoms attached to the methyl group, offering different chemical properties.
Fluoromethoxy-pyrrole: Features a fluoromethoxy group, which can influence its reactivity and applications.
Difluoromethylpyrrole: Contains two fluorine atoms, providing a balance between reactivity and stability.
Uniqueness: 3-(Fluoromethyl)-1H-pyrrole is unique due to its single fluorine atom, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for specific applications where precise control over fluorine content is required.
Properties
CAS No. |
71580-24-0 |
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Molecular Formula |
C5H6FN |
Molecular Weight |
99.11 g/mol |
IUPAC Name |
3-(fluoromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6FN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
InChI Key |
XGDZIJZJTBJITG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CF |
Origin of Product |
United States |
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